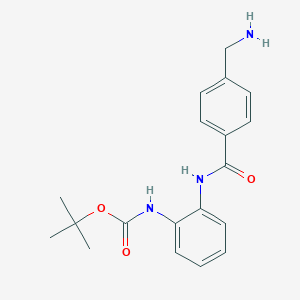

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

Overview

Description

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is a synthetic organic compound with the molecular formula C19H23N3O3. It is known for its applications in various fields, including medicinal chemistry and material science. The compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an aminomethylbenzamido group.

Mechanism of Action

Target of Action

The primary target of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the production of prostanoids during inflammation .

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition of prostanoids produced by COX-2 is believed to contribute to the compound’s anti-inflammatory, analgesic, and antipyretic effects .

Biochemical Pathways

The inhibition of the COX-2 enzyme disrupts the synthesis of prostanoids, which are key mediators of inflammation . This results in a reduction of inflammation and associated symptoms.

Pharmacokinetics

The compound has a molecular weight of 341.40 , which is within the range that is generally favorable for oral bioavailability.

Result of Action

The compound has been shown to exhibit promising anti-inflammatory activity . In a carrageenan-induced rat paw edema assay, most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 hours, with percentage inhibition values ranging from 39.021% to 54.239% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which help in achieving high yields . The reaction conditions often include the use of solvents like dichloromethane and bases such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high purity and yield, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Catalysts: Palladium and other transition metal catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is used as an intermediate in the synthesis of various complex molecules

Biology and Medicine

In biological and medicinal research, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation . This makes it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science applications.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate: Similar in structure but with different substituents on the phenyl ring.

This compound: Another similar compound with variations in the aminomethyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively, without affecting COX-1, makes it a valuable compound in medicinal chemistry .

Biological Activity

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is a synthetic organic compound with significant biological activity, particularly as an anti-inflammatory agent. Its structure consists of a tert-butyl carbamate group linked to a phenyl ring that is further substituted with an aminomethylbenzamido group. This compound has garnered attention in medicinal chemistry due to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a critical role in inflammation and pain signaling.

- Molecular Formula : C19H23N3O3

- Molecular Weight : 341.40 g/mol

- CAS Number : 209784-85-0

- Density : Not specified

- Boiling Point : Not specified

The primary biological activity of this compound is attributed to its interaction with the COX-2 enzyme.

Target and Mode of Action

- Target : Cyclooxygenase-2 (COX-2)

- Mode of Action : The compound inhibits the COX-2 enzyme, thereby disrupting the synthesis of prostanoids, which are mediators of inflammation. This selective inhibition is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .

In Vivo Anti-inflammatory Activity

A study evaluated several derivatives of tert-butyl 2-(substituted benzamido) phenylcarbamate for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that compounds exhibited significant anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin. Notably, compounds 4i and 4a demonstrated the highest efficacy within 9 to 12 hours post-administration .

| Compound | % Inhibition (vs Indomethacin) | Time (hours) |

|---|---|---|

| 4a | 54.239% | 9 |

| 4i | 52.021% | 12 |

| Other | 39.021% | Varies |

Molecular Docking Studies

In silico docking studies have been conducted to elucidate the binding modes of these compounds with the COX-2 enzyme, confirming their potential as effective inhibitors. The docking results correlate well with the observed biological activities, suggesting that structural modifications can enhance potency .

Synthesis and Derivative Analysis

The synthesis of this compound involves a condensation reaction between tert-butyl 2-amino phenylcarbamate and various substituted carboxylic acids, facilitated by coupling reagents like EDCI and HOBt. This method yields high-purity products suitable for biological evaluation .

In a comparative study of various derivatives, it was found that modifications in the substituents on the phenyl ring significantly affected both the potency and selectivity towards COX-2 inhibition. The derivatives were systematically evaluated for their anti-inflammatory properties, reinforcing the importance of structural optimization in drug design .

Properties

IUPAC Name |

tert-butyl N-[2-[[4-(aminomethyl)benzoyl]amino]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-19(2,3)25-18(24)22-16-7-5-4-6-15(16)21-17(23)14-10-8-13(12-20)9-11-14/h4-11H,12,20H2,1-3H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBAZSBJXFMJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.